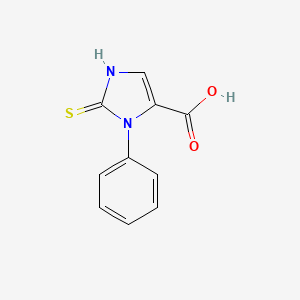

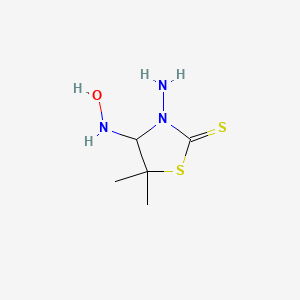

3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione" is a derivative of thiazolidine, which is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms. This particular compound is characterized by the presence of amino and hydroxyamino substituents, as well as dimethyl groups, which may influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of thiazolidine derivatives often involves the reaction of β-hydroxy or β-mercapto α-amino acid esters with aromatic aldehydes. For instance, 2-Aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines were prepared from corresponding α-amino acid ethyl esters containing hydroxyl or mercapto groups in the β-position by fusion with aromatic aldehydes . Although the specific synthesis of "3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione" is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives can exhibit tautomerism, which is the ability of a chemical compound to exist in two or more interconvertible forms that differ in the position of a proton and the double bond. For example, a study on 5-dimethylaminomethylidene-4-phenylamino-1,3-thiazol-2(5H)-ones showed that these compounds exist solely in the amino tautomeric form in both solid and liquid phases . This suggests that the molecular structure of "3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione" may also exhibit tautomerism, which could be confirmed through spectroscopic studies.

Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions. For instance, 4-thiazolidinones were used as key intermediates for the synthesis of various heterocyclic compounds, including 2-arylimino-5-arylidene-4-thiazolidinones, through nucleophilic addition reactions . Additionally, the carbamoylation of hydroxyaminothiazolidine-2-thiones can lead to rearrangements to ureidothiazolidin-2-ones upon heating with a base . These reactions demonstrate the chemical versatility of thiazolidine derivatives and suggest potential reactivity for "3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione".

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives can be influenced by their molecular structure and substituents. For example, the existence of tautomeric forms can affect the compound's spectroscopic characteristics . The presence of amino and hydroxyamino groups in "3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione" may also influence its solubility, acidity, and reactivity. However, specific physical and chemical properties for this compound are not provided in the papers and would require experimental determination.

科学的研究の応用

Peptide Synthesis and Analogue Formation

The compound has been used in the synthesis of sulfur-containing peptide analogues via Ugi four-component condensation. This process is significant for creating specific peptide structures with potential applications in drug design and biochemistry (Kintscher & Martens, 1992).

Novel Reaction Pathways

3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione participates in unique chemical reactions, such as transforming into 6-unsubstituted 2,4-diamino-s-triazines under certain conditions, demonstrating its reactivity and potential in organic synthesis (Tanaka et al., 1994).

Structural Analysis and Characterization

In-depth structural analysis has been performed on derivatives of this compound, which are characterized as cyclic N-thiaiminoamides. Such studies are crucial for understanding the molecular geometry and potential applications in various scientific fields (Entenmann, Eckle, & Stezowski, 1978).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. It includes information on handling and disposal.

将来の方向性

This involves a discussion of potential future research directions. It could include potential applications, modifications to improve its properties, or further studies to understand its behavior.

I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!

特性

IUPAC Name |

3-amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3OS2/c1-5(2)3(7-9)8(6)4(10)11-5/h3,7,9H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWVJAFJRNETBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(C(=S)S1)N)NO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408170 |

Source

|

| Record name | 3-amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione | |

CAS RN |

112475-86-2 |

Source

|

| Record name | 3-amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B1276062.png)